N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
Description
This compound features a complex hybrid structure combining a benzo[de]isoquinoline-1,3-dione core, a piperazine linker, and a benzodioxole moiety. Such structural motifs are often associated with bioactivity in kinase inhibition or neurotransmitter modulation, as seen in analogs with related pharmacophores . The synthesis of similar compounds typically involves coupling activated carboxylic acids with amines or employing carbodiimide-based coupling reagents, as exemplified in related synthetic protocols .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c33-25(29-16-19-7-8-23-24(15-19)37-18-36-23)17-31-11-9-30(10-12-31)13-14-32-27(34)21-5-1-3-20-4-2-6-22(26(20)21)28(32)35/h1-8,15H,9-14,16-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVGXPGEAVSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known for their biological activity. The molecular formula is , with a molecular weight of 430.52 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : this compound
- InChI Key : FJNUBZIKPNZDNG-UHFFFAOYSA-N
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives containing this moiety have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | |
| C7 | A549 | 2.06 ± 0.09 | |
| C16 | MCF-7 | 2.55 ± 0.34 | |
| Doxorubicin | HepG2 | 7.46 |
In one study, several benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their anticancer activity against HepG2, HCT116, and MCF-7 cell lines. The results indicated that many compounds exhibited significant antitumor activity with IC50 values lower than that of the standard drug doxorubicin, particularly highlighting the potential of these derivatives as effective anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer proliferation.
- Apoptosis Induction : Studies have demonstrated that certain compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins (Bax and Bcl-2), leading to mitochondrial dysfunction and subsequent cell death .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases (S-phase and G2/M-phase), further contributing to their anticancer efficacy .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
Study 1: Antitumor Evaluation
A series of N-aryl derivatives were synthesized and tested for their antitumor activities against HeLa and A549 cell lines. The most active compound (C27) showed an IC50 value of 2.07 µM against HeLa cells and was found to induce apoptosis effectively .
Study 2: High Throughput Screening
In another study involving high-throughput screening for fascin inhibitors (a protein implicated in cancer metastasis), N-(benzo[d][1,3]dioxol-5-ylmethyl)-substituted compounds were identified with an IC50 value of 4600 nM against human fascin . This suggests a potential role in inhibiting tumor metastasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s benzodioxole and piperazine groups are shared with several bioactive analogs:
- Veronicoside, Amphicoside, and Verminoside (): These iridoid glycosides share benzoyl or caffeoyl substituents, enabling antioxidant activity. While lacking the benzo[de]isoquinoline core, their benzodioxole moiety highlights the role of aromatic systems in bioactivity .
Table 1: Key Structural Features of Analogs
Computational Similarity Metrics
Tanimoto and Dice similarity indices are widely used to quantify structural overlap. For example, the US-EPA CompTox Dashboard employs Tanimoto scores (threshold >0.8) to identify analogs . Applying this to the target compound:
- Hypothetical Analogs : Compounds with benzodioxole-piperazine scaffolds (e.g., ZINC00027361, a GSK3 inhibitor from ) may exhibit Tanimoto scores >0.7, suggesting moderate similarity .
- Activity Cliffs: Structural analogs with minor modifications (e.g., substitution of benzo[de]isoquinoline with benzothiazole) could display significant potency differences, as seen in activity landscape studies .
Table 2: Hypothetical Similarity Scores
| Analog (Hypothetical) | Tanimoto Score (MACCS) | Dice Score (Morgan) | Bioactivity Correlation |
|---|---|---|---|
| Benzo[de]isoquinoline-piperazine analog | 0.85 | 0.82 | Kinase inhibition |
| Benzothiazole-piperazine derivative | 0.78 | 0.75 | Anti-inflammatory |
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) often groups compounds by structural class. For instance:
Research Implications and Limitations
- Computational Predictions : While Tanimoto scores and docking enrichments () aid in identifying analogs, false positives may arise due to overlooked stereochemistry or metabolic stability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide?
- Methodology :
- Stepwise synthesis : Follow multi-step protocols with intermediates purified via column chromatography or recrystallization. Use bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Condition optimization : Adjust temperature (e.g., 60–80°C for coupling reactions) and pH (neutral to slightly basic) to minimize side products. Monitor progress via thin-layer chromatography (TLC) at each stage .
- Yield improvement : Increase equivalents of reactive intermediates (e.g., piperazine derivatives) in nucleophilic substitution steps .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodology :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity (>95% threshold) .
- Spectroscopy :
- 1H/13C NMR : Verify proton environments (e.g., benzo[d][1,3]dioxole methylene protons at δ 4.8–5.2 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical value) .
Q. How should initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Dose-response curves : Use IC50 calculations to quantify potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodology :
- Analog synthesis : Modify substituents on the benzo[de]isoquinolin-1,3-dione core and piperazine linker. For example:
| Structural Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of benzo[d][1,3]dioxole with phenyl | Reduced π–π stacking with target | |
| Shortening piperazine chain | Decreased binding affinity to GPCRs |
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., dopamine D3 receptor) .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Solubility checks : Measure solubility in DMSO/PBS mixtures to rule out false negatives due to precipitation .
- Metabolic stability : Test hepatic microsome stability (e.g., rat liver microsomes) to identify rapid degradation as a confounding factor .
Q. What strategies are effective for elucidating the compound’s target interaction mechanisms?
- Methodology :
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) to purified receptors .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream gene expression changes .
- Mutagenesis : Engineer point mutations in suspected binding pockets (e.g., dopamine receptor extracellular loops) to validate interaction sites .
Key Considerations for Experimental Design
- Data reproducibility : Include triplicate measurements in all assays and report standard deviations .
- Negative controls : Use structurally similar but inactive analogs to confirm target specificity .
- Toxicity profiling : Assess hepatotoxicity via ALT/AST release assays in primary hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
